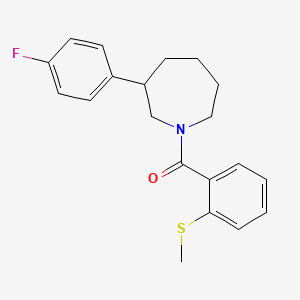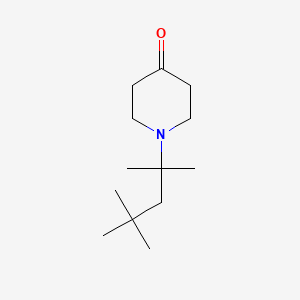
1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biological Activities and Therapeutic Potential
1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one, as a member of the piperidine chemical class, may share some characteristics and potential applications with other piperidine derivatives and related compounds. Research indicates that various piperidine compounds exhibit a range of biological activities, suggesting potential pharmaceutical and therapeutic applications.
Anti-inflammatory and Immunomodulatory Properties
- Terpenes, a class of compounds that includes certain piperidine derivatives, have demonstrated anti-inflammatory effects and potential as immunomodulators. This suggests a possible avenue for the development of new pharmaceuticals utilizing similar structures (Miranda et al., 2022).
Cardiovascular Effects
- Monoterpenes, closely related to piperidine structures, have shown various cardiovascular effects such as vasorelaxation, decreased heart rate, and blood pressure reduction. This highlights a potential area for the development of cardiovascular drugs (Santos et al., 2011).
Broad Pharmacological Profiles
- Piperidine compounds, including Piper longum and Piper chaba, are traditionally used in various regions and exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anti-oxidant, anti-microbial, anti-cancer, anti-parkinsonian, and more, indicating a broad therapeutic potential for related piperidine derivatives (Yadav et al., 2020; Islam et al., 2020).
Potential in Antimicrobial Therapy
- Piperidine derivatives have been studied for their volatile metabolites, which might serve as biological markers in diagnosing infections. This indicates potential applications in creating diagnostic tools or developing new antimicrobial therapies (Bos et al., 2013).
Therapeutic Applications in Traditional Medicine
Traditional uses of Piper species, which are structurally related to 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one, indicate potential therapeutic applications. These plants are used in traditional medicine for a variety of ailments, suggesting that structurally similar compounds might also possess therapeutic properties.
- Medicinal Use of Piper Genus
- Various species within the Piper genus are traditionally used for treating symptoms and inflammatory diseases. The medicinal uses of these plants highlight the potential for exploring similar compounds for therapeutic applications in modern medicine (Lima et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-12(2,3)10-13(4,5)14-8-6-11(15)7-9-14/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFUGINWFILPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

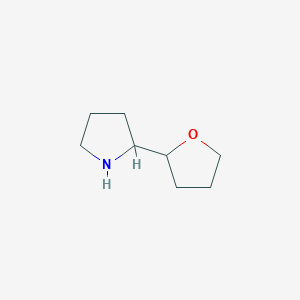
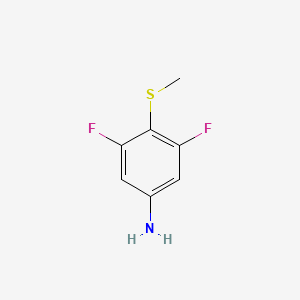
![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

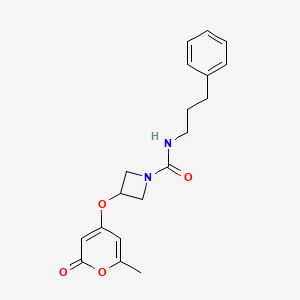
![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2800320.png)


![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)
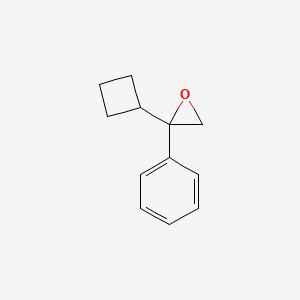
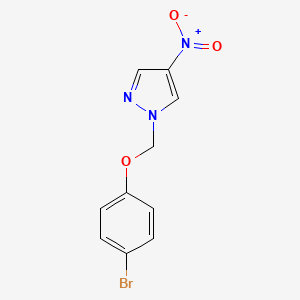
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

